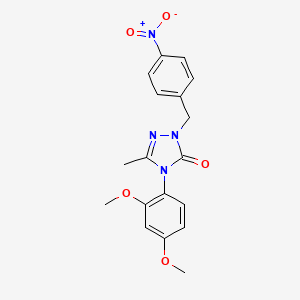
4-(2,4-dimethoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C18H18N4O5 and its molecular weight is 370.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,4-dimethoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 861206-43-1) belongs to the class of 1,2,4-triazoles , which have been recognized for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₅
- Molecular Weight : 370.36 g/mol
- Boiling Point : 535.0 ± 60.0 °C (predicted)
- Density : 1.34 ± 0.1 g/cm³ (predicted)
- pKa : 2.20 ± 0.20 (predicted)
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antifungal, antibacterial, anticancer, and anti-inflammatory properties.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Studies have demonstrated that derivatives of the triazole scaffold exhibit potent antifungal activity against a range of pathogenic fungi. For instance, similar triazole compounds have shown minimum inhibitory concentrations (MICs) in the low micromolar range against fungi such as Candida albicans and Aspergillus spp. .
Antibacterial Activity
Research indicates that triazole derivatives can possess significant antibacterial activity. In particular:
- Compounds with a similar structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values reported as low as 0.125 μg/mL .
- The presence of electron-donating groups on the phenyl ring enhances antibacterial potency .
Anticancer Activity
The anticancer potential of triazole derivatives is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth:
- In vitro studies have shown that related triazole compounds exhibit cytotoxic effects on various cancer cell lines including HeLa (cervical cancer) and L1210 (murine leukemia) with IC50 values ranging from 9.6 μM to lower .
- The structural modifications in the triazole ring are crucial for enhancing anticancer activity by improving interactions with biological targets involved in cell proliferation .
Anti-inflammatory Activity
Triazoles have also been investigated for their anti-inflammatory properties:
- Compounds similar to the one discussed have been shown to reduce inflammatory markers in vitro and in vivo models .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- Phenyl Substituents : The presence of dimethoxy and nitro groups on the phenyl rings significantly contributes to the compound's overall efficacy.
- Alkyl Chain Length : Modifications at the N-position of the triazole ring can influence antibacterial potency; longer alkyl chains may reduce activity .
Case Studies
Several case studies illustrate the effectiveness of triazole derivatives in clinical applications:
- Antifungal Treatment : A study demonstrated that a related triazole compound successfully treated azole-resistant Candida infections in a clinical setting.
- Cancer Therapy : A derivative showed promising results in preclinical trials for breast cancer treatment, highlighting its potential as a lead compound for further development.
属性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-12-19-20(11-13-4-6-14(7-5-13)22(24)25)18(23)21(12)16-9-8-15(26-2)10-17(16)27-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSRXFFBNQNIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














